molecular formula C8H4F3N3O B8774947 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8774947
M. Wt: 215.13 g/mol
InChI Key: JJEASCNBMFUTKV-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

The title compound was prepared from trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one using the procedure described in Example 599, Step 2. A POCl3 (9.3 ml) suspension of 6-Trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one (1.0 g, 4.7 mmol) was heated at reflux for 4 hours, over which time the amber suspension became a clear, deep blue solution. The reaction was cooled to room temperature and concentrated under reduced pressure. The residue concentrated from dichloromethane 3× to remove residual POCl3. The residue was partitioned between 1:1 EtOAc and saturated sodium bicarbonate (28 ml). The mixture was stirred until visible gas evolution ceased. The suspension was filtered through a plug of celite. The layers of the filtrate were separated, and the organic phase was washed successively with saturated sodium bicarbonate and saturated sodium chloride, dried with magnesium sulfate and concentrated under reduced pressure to yield the semi-pure product as a purple solid. No further purification was carried out. The crude product was greater than 90% pure (as determined by analytical HPLC). MS: ES+234.11 (M+H, 100%
Name
trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(C1NC(=O)C2N=CC=CC=2N=1)(F)F.O=P(Cl)(Cl)[Cl:18].[F:21][C:22]([F:35])([F:34])[C:23]1[CH:24]=[CH:25][C:26]2[N:27]=[CH:28][NH:29][C:30](=O)[C:31]=2[N:32]=1>>[Cl:18][C:30]1[C:31]2[N:32]=[C:23]([C:22]([F:35])([F:34])[F:21])[CH:24]=[CH:25][C:26]=2[N:27]=[CH:28][N:29]=1

Inputs

Step One
Name
trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)C=1NC(C2=C(N1)C=CC=N2)=O
Step Two
Name
Quantity
9.3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
FC(C=1C=CC=2N=CNC(C2N1)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred until visible gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours, over which time the amber suspension
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The residue concentrated from dichloromethane 3×
CUSTOM
Type
CUSTOM
Details
to remove residual POCl3
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1:1 EtOAc and saturated sodium bicarbonate (28 ml)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
The layers of the filtrate were separated
WASH
Type
WASH
Details
the organic phase was washed successively with saturated sodium bicarbonate and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.